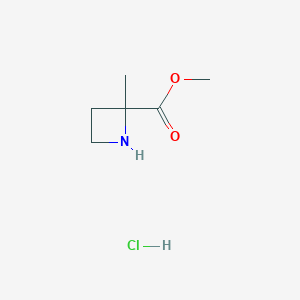

![molecular formula C22H18N4O5 B2885338 3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 866340-96-7](/img/no-structure.png)

3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

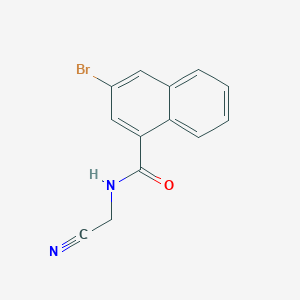

The compound “3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyridine ring fused to a pyrimidine ring. Pyrido[2,3-d]pyrimidines are derivatives of pyrimidine and have a similar structure but with one carbon replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines often involves a multicomponent reaction, typically a microwave-assisted one-pot cyclocondensation of α,β-unsaturated esters, amidine systems, and malononitrile (or ethyl cyanoacetate) .Molecular Structure Analysis

The molecular structure of “3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” would be characterized by the presence of a pyrido[2,3-d]pyrimidine core, with methoxybenzyl and nitrobenzyl substituents at the 3 and 1 positions, respectively .Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines would largely depend on the nature of the substituents and the reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” would depend on its specific structure. Generally, pyrido[2,3-d]pyrimidines are solid at room temperature .Applications De Recherche Scientifique

Synthesis and Characterization

Nitrogen Heterocycles Derivatives : A study by Harutyunyan (2016) explored the reaction of nitrogen-containing heterocycles with 4-methoxy-3-nitrobenzyl chloride, resulting in N-(4-methoxy-3-nitrobenzyl) derivatives. This research highlights a method for synthesizing compounds with potential applications in medicinal chemistry and materials science Harutyunyan, 2016.

Nonlinear Optical Properties : Shettigar et al. (2009) investigated the third-order nonlinear optical properties of novel styryl dyes, including derivatives similar in structure to the compound of interest. These findings suggest applications in nonlinear optics and photonic devices Shettigar et al., 2009.

Structural and Mechanistic Insights

Crystal Structure Analysis : The crystal structure and properties of related pyrimidine dione compounds were analyzed, offering insights into their molecular configurations and potential for forming supramolecular assemblies. This information is crucial for designing materials with specific optical or electronic properties Etsè et al., 2020.

Synthetic Routes and Reactions : Novel methods for synthesizing pyrido[2,3-d]pyrimidine derivatives have been developed, illustrating the compound's versatility in organic synthesis and potential applications in developing new pharmaceuticals or materials Osyanin et al., 2014.

Potential Applications in Material Science and Chemistry

Materials for Optical and Electronic Devices : The research on nonlinear optical properties and synthesis of novel derivatives indicates the potential of these compounds in creating materials for optical limiting, photonic devices, and other applications in material science Shettigar et al., 2009.

Supramolecular Chemistry : Studies on crystal structures and synthesis of related compounds suggest applications in supramolecular chemistry, where the ability to form specific molecular assemblies can be harnessed for creating novel materials or nanodevices Etsè et al., 2020.

Mécanisme D'action

While the specific mechanism of action for “3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is not known, pyrido[2,3-d]pyrimidines have been studied for their anticancer activity . They are thought to work by inhibiting certain enzymes involved in cancer cell proliferation .

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-methoxybenzaldehyde and 4-nitrobenzylamine to form the intermediate Schiff base, which is then cyclized with barbituric acid to yield the final product.", "Starting Materials": ["4-methoxybenzaldehyde", "4-nitrobenzylamine", "barbituric acid", "acetic acid", "sodium acetate", "ethanol", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "water"], "Reaction": [ "4-methoxybenzaldehyde and 4-nitrobenzylamine are dissolved in ethanol and refluxed with a catalytic amount of acetic acid to form the Schiff base intermediate.", "The reaction mixture is cooled and the Schiff base is filtered and washed with diethyl ether.", "The Schiff base is then dissolved in ethanol and added to a solution of barbituric acid in ethanol.", "The reaction mixture is refluxed for several hours and then cooled to room temperature.", "The resulting solid is filtered and washed with ethanol and diethyl ether to yield the final product.", "The product is purified by recrystallization from ethanol and water." ] } | |

Numéro CAS |

866340-96-7 |

Nom du produit |

3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |

Formule moléculaire |

C22H18N4O5 |

Poids moléculaire |

418.409 |

Nom IUPAC |

3-[(4-methoxyphenyl)methyl]-1-[(4-nitrophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H18N4O5/c1-31-18-10-6-16(7-11-18)14-25-21(27)19-3-2-12-23-20(19)24(22(25)28)13-15-4-8-17(9-5-15)26(29)30/h2-12H,13-14H2,1H3 |

Clé InChI |

OAZVIHSNFBQTJT-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-] |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

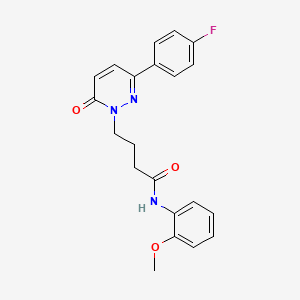

![Ethyl 3-[(4-fluorosulfonylphenyl)sulfonylamino]-1-methylpyrazole-4-carboxylate](/img/structure/B2885255.png)

![N-(3,5-dimethoxyphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2885259.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2885260.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2885261.png)

![N-(3-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2885263.png)

![1-[(3,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)-3-methylpiperidine-3-carboxamide](/img/structure/B2885264.png)

![6-allyl-N-(3,4-dimethoxyphenethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2885274.png)